2,6-Di-tert-butyl-4-phenylphenol 2,6-Di-tert-butyl-4-phenylphenol
Brand Name: Vulcanchem
CAS No.: 2668-47-5
VCID: VC7963478
InChI: InChI=1S/C20H26O/c1-19(2,3)16-12-15(14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h7-13,21H,1-6H3
SMILES: CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=CC=C2
Molecular Formula: C20H26O
Molecular Weight: 282.4 g/mol

2,6-Di-tert-butyl-4-phenylphenol

CAS No.: 2668-47-5

Cat. No.: VC7963478

Molecular Formula: C20H26O

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

2,6-Di-tert-butyl-4-phenylphenol - 2668-47-5

Specification

CAS No. 2668-47-5
Molecular Formula C20H26O
Molecular Weight 282.4 g/mol
IUPAC Name 2,6-ditert-butyl-4-phenylphenol
Standard InChI InChI=1S/C20H26O/c1-19(2,3)16-12-15(14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h7-13,21H,1-6H3
Standard InChI Key JIEWQZNTUPWNMX-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=CC=C2
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=CC=C2

Introduction

Structural and Chemical Properties of 2,6-Di-tert-butyl-4-phenylphenol

Molecular Architecture and Steric Effects

The compound’s structure features a phenol core with tert-butyl groups at the 2 and 6 positions, which impose significant steric hindrance. This steric shielding protects the phenolic hydroxyl group from oxidative degradation, a hallmark of hindered phenols. The para-substituted phenyl group introduces additional aromaticity, potentially enhancing thermal stability and radical-scavenging efficiency compared to simpler analogs like 2,6-di-tert-butylphenol .

Key Structural Features:

  • Phenolic core: Provides redox-active hydroxyl group for radical neutralization.

  • tert-Butyl substituents: Shield reactive sites and improve solubility in nonpolar matrices.

  • Para-phenyl group: May extend conjugation, altering electronic properties and intermolecular interactions.

Physicochemical Characteristics

While experimental data for 2,6-di-tert-butyl-4-phenylphenol is sparse, extrapolation from analogous compounds suggests:

  • Melting point: ~150–170°C (similar to 2,6-di-tert-butyl-4-aminophenol ).

  • Solubility: High in hydrocarbons, moderate in polar aprotic solvents (e.g., THF, DCM).

  • Stability: Resists autoxidation up to 200°C due to steric protection.

Synthetic Pathways and Industrial Production

Friedel-Crafts Alkylation: A Benchmark Methodology

The synthesis of ortho-substituted hindered phenols typically employs Friedel-Crafts alkylation. For 2,6-di-tert-butylphenol, phenol reacts with isobutylene under Lewis acid catalysis (e.g., AlCl₃) to install tert-butyl groups . Adapting this method for 4-phenyl substitution would require:

  • Selective para-functionalization: Introducing phenyl via Suzuki-Miyaura coupling or electrophilic aromatic substitution after ortho-alkylation.

  • Protection-deprotection strategies: Shielding the hydroxyl group during phenyl group installation to prevent side reactions.

Hypothetical Reaction Scheme:

PhenolAlCl32 eq. isobutylene2,6di-tert-butylphenolPd catalysisPhenylboronic acid2,6di-tert-butyl-4-phenylphenol\text{Phenol} \xrightarrow[\text{AlCl}_3]{\text{2 eq. isobutylene}} 2,6-\text{di-tert-butylphenol} \xrightarrow[\text{Pd catalysis}]{\text{Phenylboronic acid}} 2,6-\text{di-tert-butyl-4-phenylphenol}

Patent-Based Innovations in Hindered Phenol Synthesis

Functional Applications in Material Science and Industry

Antioxidant Performance in Polymers

Hindered phenols are pivotal in mitigating polymer degradation. 2,6-Di-tert-butyl-4-phenylphenol’s extended aromatic system may enhance its efficacy in:

  • Radical scavenging: Donating hydrogen atoms to peroxyl radicals, breaking chain propagation.

  • Synergistic effects: Pairing with phosphite co-stabilizers to chelate metal impurities.

Comparative Antioxidant Efficiency (Hypothetical Data):

CompoundOxygen Radical Absorbance Capacity (ORAC)Thermal Stability (°C)
2,6-di-tert-butylphenol 8,500 µmol TE/g180
2,6-di-tert-butyl-4-phenylphenol*12,000 µmol TE/g (estimated)210

*Extrapolated from structural analogs.

Fuel and Lubricant Additives

In aviation fuels, 2,6-di-tert-butylphenol prevents gum formation by inhibiting oxidative polymerization . The phenyl variant could offer superior performance in high-temperature applications, such as jet engines, due to its enhanced thermal resilience.

Future Directions and Research Opportunities

Advanced Material Design

Incorporating 2,6-di-tert-butyl-4-phenylphenol into:

  • Nanocomposites: Stabilizing carbon nanotube/polymer interfaces.

  • Coatings: UV-resistant layers for automotive finishes.

Green Chemistry Initiatives

Developing solvent-free synthesis routes and biocatalytic methods to align with circular economy principles.

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